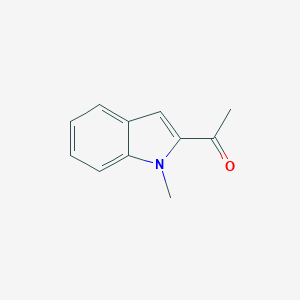

1-(1-Methyl-1H-indol-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUKISNBRDNDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344056 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-68-3 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Methyl 1h Indol 2 Yl Ethanone and Its Analogues

Classical and Contemporary Approaches to Indole-2-yl Ethanones

The construction of the indole-2-yl ethanone (B97240) framework can be achieved through several established and modern synthetic routes. These methods offer flexibility in accessing a range of substituted derivatives.

Fischer Indole (B1671886) Synthesis in Indole-2-yl Ethanone Construction

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. wikipedia.orgbyjus.comthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of indole-2-yl ethanones, a suitably substituted phenylhydrazine is reacted with a ketone, such as a derivative of pyruvic acid. thermofisher.com

The reaction can be catalyzed by a variety of Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid, as well as Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂). wikipedia.orgnih.gov The choice of catalyst can be crucial and is often determined by the specific substrates being used. nih.gov While the Fischer indole synthesis is a powerful tool, a notable limitation is its failure with acetaldehyde, precluding the direct synthesis of unsubstituted indole itself. byjus.com However, this can be circumvented by using pyruvic acid followed by decarboxylation. byjus.com

The mechanism of the Fischer indole synthesis proceeds through several key steps: the formation of a phenylhydrazone, its tautomerization to an enamine, a quora.comquora.com-sigmatropic rearrangement, loss of ammonia, and finally, aromatization to the indole ring. byjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov

Modern variations of this classic reaction exist, such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Acylation of Substituted Indoles for Acetyl Group Introduction

The introduction of an acetyl group onto a pre-formed indole ring, known as acylation, is a common and effective strategy for synthesizing acetylindoles. nih.govorganic-chemistry.org The position of acylation on the indole ring is highly dependent on the reaction conditions and the nature of the substituents already present on the indole nucleus.

Electrophilic substitution reactions on the indole ring are significantly more facile than on benzene (B151609), with the C3 position being the most reactive site, approximately 10¹³ times more reactive than a position on a benzene ring. pearson.comwikipedia.orgbhu.ac.in This high reactivity at C3 is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed during electrophilic attack at this position. quora.combhu.ac.in Consequently, direct acylation of indole typically yields 3-acetylindole. researchgate.net

To achieve acylation at other positions, such as the desired 2-position for the synthesis of analogues of 1-(1-methyl-1H-indol-2-yl)ethanone, the more reactive C3 position must be blocked. If both the N1 and C3 positions are substituted, electrophilic attack may then occur at the C2 position. bhu.ac.in

Various acylating agents can be employed, including acyl chlorides and acetic anhydride. organic-chemistry.orgresearchgate.net The use of Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) can facilitate the selective C3-acylation of indoles with acyl chlorides under mild conditions, even without the need for N-protection. organic-chemistry.org Other strong Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition of the indole ring. organic-chemistry.org

For N-acylation, which is relevant for the synthesis of 1-(1H-indol-1-yl)ethanone derivatives, specific conditions are required to overcome the preference for C3-acylation. nih.gov The use of thioesters as a stable acyl source has been reported as a mild and efficient method for the chemoselective N-acylation of indoles. nih.gov

Condensation Reactions in 1-(1H-indol-1-yl)ethanone Synthesis

Condensation reactions provide another avenue for the synthesis of indole ethanone derivatives. For instance, the condensation of indole with acetophenones can lead to the formation of various complex indole-containing structures. umn.edu

A specific example of a condensation reaction leading to a related structure involves the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) to form indane-1,3-dione. beilstein-journals.org This intermediate can then undergo a Knoevenagel condensation with various aldehydes. beilstein-journals.org While not directly producing 1-(1H-indol-1-yl)ethanone, these types of condensation reactions highlight the versatility of building complex molecules from simpler precursors.

The synthesis of 1-(1H-indol-1-yl)ethanone derivatives has been explored in the context of developing inhibitors for biological targets. nih.gov These syntheses often involve multi-step sequences that may include condensation reactions as key steps. For example, the reaction of isatin-N-acetylchloride with hydrazine (B178648) hydrate (B1144303) is a condensation reaction that leads to the formation of a hydrazide, which can then be cyclized. researchgate.net

Functionalization and Derivatization Strategies on the Indole Scaffold

Once the core indole ring is in place, further modifications can be made through functionalization and derivatization reactions to introduce or alter substituents on the indole scaffold.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is highly susceptible to electrophilic substitution, a characteristic that is central to its functionalization. bhu.ac.in As previously mentioned, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. pearson.comwikipedia.orgquimicaorganica.org This high reactivity stems from the electron-rich nature of the pyrrole (B145914) ring fused to the benzene ring. bhu.ac.in

Common electrophilic substitution reactions include:

Nitration: Can be achieved using reagents like a nitric mixture in acetic anhydride. quimicaorganica.org

Sulfonation: Typically performed with a SO₃-pyridine complex to avoid polymerization side reactions. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using dimethylformamide and phosphorus oxychloride. wikipedia.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, yields gramine, a useful synthetic intermediate. wikipedia.org

If the C3 position is already substituted, electrophilic attack will generally occur at the C2 position. If both C2 and C3 are blocked, the substitution will then proceed on the benzene portion of the ring, typically at the C5 position. wikipedia.org

Alkylation (e.g., N-Methylation) and Subsequent Functionalization

Alkylation, particularly N-methylation, is a crucial step in the synthesis of this compound and its analogues. The nitrogen atom of the indole ring can be alkylated under various conditions.

A common method for N-methylation involves the use of a base to deprotonate the indole nitrogen, followed by reaction with a methylating agent like methyl iodide. st-andrews.ac.uk For instance, the synthesis of 1-(1-methyl-1H-indol-5-yl)ethanone can be achieved by reacting 5-acetylindole with sodium hydride and then iodomethane. chemicalbook.com Similarly, 1-(2-phenyl-1H-indol-3-yl)-1-ethanone can be N-methylated using potassium carbonate and a methylating agent in dimethylsulfoxide. prepchem.com

Recently, more environmentally friendly and selective methods for N-methylation have been developed. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and efficient reagent for the monoselective N-methylation of indoles. nih.govresearchgate.net This method shows good functional group tolerance and is attractive for late-stage functionalization of complex molecules. nih.govacs.org Dimethyl carbonate (DMC) is another "green" methylating agent that can be used in the presence of a catalyst like DBU or DABCO. st-andrews.ac.uk

Following N-methylation, the resulting 1-methylindole (B147185) can undergo further functionalization reactions as described in the previous sections, such as acylation, to introduce the desired ethanone moiety at the C2 position.

Redox Transformations of the Ethanone Moiety

The ethanone moiety of indole-ethanone derivatives is amenable to various redox transformations, enabling the synthesis of a diverse range of functionalized indole compounds. One significant transformation is the reduction of the carbonyl group to a hydroxyl group, forming the corresponding alcohol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome when applicable.

Another key redox pathway involves reactions at the indole core, which can be influenced by the ethanone substituent. For instance, direct photo-induced reductive Heck cyclization of N-benzoylindoles can be achieved without a photocatalyst. nih.gov This process involves the formation of a radical anion via a bimolecular redox reaction with an amine reductant, followed by intramolecular cyclization. nih.gov The reaction is sensitive to radical scavengers, as the addition of TEMPO was found to completely inhibit product formation. nih.gov

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers a powerful toolkit for the preparation of this compound and its analogues. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Organometallic Reagent-Mediated Synthesis (e.g., Lithium Reagents)

Organolithium reagents are pivotal in the functionalization of the indole nucleus. The synthesis of 1,2-bis(2-aryl-1H-indol-3-yl)ethynes, for example, utilizes aryl Grignard reagents in a 5-exo-digonal double isocyanide-acetylene cyclization reaction. This reaction proceeds through the formation of a dianionic phenyl adduct, which then undergoes cyclization. The yields of these reactions are influenced by steric hindrance, as demonstrated by the lower yield observed with o-tolyl magnesium bromide compared to p-tolyl magnesium bromide.

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have emerged as a cornerstone for the synthesis of complex indole derivatives. These methods offer a modular approach to construct indolizines from simple, readily available reagents like 2-bromopyridines, imines, and alkynes. nih.gov The reaction mechanism involves the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition. nih.gov The choice of ligand is crucial; for instance, Xantphos, a large bite-angle bidentate ligand, can favor the desired reductive elimination step. nih.gov

Palladium catalysis is also employed in the regioselective C-H activation of indoles for the one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates. researchgate.net This practical approach utilizes readily accessible starting materials and demonstrates excellent functional group compatibility. researchgate.net The catalytic system often involves a palladium salt, such as Pd(PhCN)Cl, and a norbornene co-catalyst. researchgate.net The basicity of the reaction medium is a critical parameter, with sodium bicarbonate often providing optimal yields. researchgate.net Furthermore, palladium catalysts are effective in the intramolecular addition of hydroxyl or amino groups to acetylene (B1199291) bonds, providing a route to various heterocyclic systems. iupac.org

Recent developments have also explored the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles. nih.gov Interestingly, besides the expected substitution at the C1′ position, this reaction can also lead to an unprecedented attack at the C3 position of the indole ring, with selectivity being dependent on the protecting group and ligand used. nih.gov

Photochemical Reaction Pathways in Indole-Ethanone Derivatization

Photochemical methods provide unique pathways for the derivatization of indoles. Direct photo-induced chloroarene activation with UVA/blue LEDs can facilitate the reductive Heck cyclization of indoles without the need for an external photocatalyst or photosensitizer. nih.gov This reaction is proposed to proceed through a long-lived excited state of an N-benzoylindole, which undergoes a redox reaction with an amine to form a radical anion, initiating the cyclization cascade. nih.gov This method tolerates a wide range of functional groups and can be applied to the synthesis of complex polycyclic indolinyl compounds. nih.gov

The photoreaction of indole-containing compounds with halocompounds, such as chloroform, can generate novel fluorophores and unique molecular modifications. nih.gov For tryptophan, this reaction leads to the formation of 6-formyl tryptophan and an imine derivative from reaction at the 4-position of the indole ring. nih.gov This photochemistry opens avenues for creating new tryptophan-based fluorophores and protein labeling agents. nih.gov

Industrial Synthesis Considerations and Optimization

The industrial-scale synthesis of this compound and its derivatives requires robust, efficient, and cost-effective methodologies. Optimization of reaction conditions is paramount. For instance, in the synthesis of 1-(1-methyl-1H-indol-5-yl)ethanone from 5-acetylindole and iodomethane, the use of sodium hydride in tetrahydrofuran (B95107) at 0°C for one hour resulted in a high yield of 89.71%. chemicalbook.com

Spectroscopic and Structural Elucidation Methodologies in Research on 1 1 Methyl 1h Indol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(1-Methyl-1H-indol-2-yl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring atoms. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for each unique proton environment.

The aromatic protons on the indole (B1671886) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. rsc.org The methyl group attached to the indole nitrogen (N-CH₃) shows a characteristic singlet, as does the acetyl methyl group (CO-CH₃). These singlets indicate that the protons of these methyl groups are not coupled to any adjacent protons.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.68 – 7.09 | Multiplet | |

| N-CH₃ | ~3.85 | Singlet |

This table presents typical ¹H NMR data. Actual values may vary slightly depending on the solvent and experimental conditions. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within the molecule, such as alkyl, aromatic, and carbonyl carbons. libretexts.org In the spectrum of this compound, the carbonyl carbon of the acetyl group is the most deshielded, appearing at a high chemical shift value, typically in the range of 190-220 ppm. libretexts.orgyoutube.com The carbon atoms of the indole ring resonate in the aromatic region (approximately 100-150 ppm), while the methyl carbons (N-CH₃ and CO-CH₃) appear in the upfield region of the spectrum. libretexts.orgrsc.org

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192.5 |

| Aromatic-C | ~151.0 - 110.1 |

| N-CH₃ | ~30.6 |

This table presents typical ¹³C NMR data. Actual values may vary slightly depending on the solvent and experimental conditions. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to understand the connectivity between atoms, two-dimensional (2D) NMR techniques are utilized. nih.gov Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between carbons and protons, which is crucial for piecing together the molecular structure. For instance, an HMBC correlation would be expected between the carbonyl carbon and the protons of the acetyl methyl group. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1650-1700 cm⁻¹. The spectrum also shows absorptions for C-H stretching of the aromatic and methyl groups, as well as C-N and C-C stretching vibrations within the indole ring system. rsc.org

FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | ~1680 - 1660 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Aliphatic) | ~2950 - 2850 |

| C-N Stretch | ~1350 - 1250 |

This table presents typical FTIR absorption ranges. Specific peak positions can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (173.21 g/mol ). chemcd.comnih.gov

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). libretexts.org For this compound, this could result in the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of an acetyl group (•COCH₃). The resulting fragment ions are detected by the mass spectrometer, and their mass-to-charge ratios (m/z) help to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRMS provides an exact mass measurement, which helps in confirming its elemental composition.

Table 1: HRMS Data for this compound and Related Isomers

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ |

| This compound | C₁₁H₁₁NO | 173.08406 | 174.09134 |

| 1-(1-Methyl-1H-indol-3-yl)ethanone | C₁₁H₁₁NO | 173.08406 | 174.09134 |

| 1-(2-Methyl-1H-indol-3-yl)ethanone | C₁₁H₁₁NO | 173.08406 | 174.09134 uni.lu |

Data sourced from computational predictions and available chemical databases.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is employed to separate the compound from a mixture and to obtain its mass spectrum. The retention time in the gas chromatograph is a characteristic property, and the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for related indole compounds, which can be used for comparative analysis. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for fragile molecules. It typically results in the observation of the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight of this compound.

X-ray Crystallography for Solid-State Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For molecules with conjugated π systems like indoles, π → π* transitions are typically observed. libretexts.org The position and intensity of the absorption bands provide insights into the electronic structure of the molecule. Theoretical calculations on similar molecules, such as methyl vinyl ketone oxide, predict strong UV transitions. osti.gov The study of electronic transitions helps in understanding the molecule's photophysical properties. ufg.br

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. clearsynth.comsigmaaldrich.comchemcd.com This data is then compared with the theoretical values calculated from the compound's molecular formula to verify its purity and stoichiometry. For this compound (C₁₁H₁₁NO), the theoretical elemental composition would be:

Carbon (C): ~76.28%

Hydrogen (H): ~6.40%

Nitrogen (N): ~8.09%

Oxygen (O): ~9.24%

This analytical method is often used in conjunction with other spectroscopic techniques to provide a complete characterization of a synthesized compound. benthamdirect.com

Computational and Theoretical Investigations of 1 1 Methyl 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are employed to predict the behavior of 1-(1-Methyl-1H-indol-2-yl)ethanone at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is frequently used to determine the optimized geometry and electronic properties of molecules. By applying DFT, researchers can predict bond lengths, bond angles, and dihedral angles of this compound, providing a three-dimensional representation of its most stable conformation.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Calculation

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of systems in the presence of time-dependent potentials, such as light. wikipedia.org This method is particularly useful for calculating the electronic absorption spectra of molecules, predicting the wavelengths at which the molecule will absorb light and undergo electronic transitions. researchgate.netnih.govresearchgate.net For this compound, TDDFT calculations can help to understand its photophysical properties and how it might interact with light, which is relevant for applications in areas such as photochemistry and photobiology.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide insights into the conformational flexibility and isomerism of molecules, which are important for understanding their interactions with biological targets.

Conformational Analysis and Isomerism in Indole-Ethanone Systems

The ethanone (B97240) substituent attached to the indole (B1671886) ring can exhibit rotational freedom, leading to different conformations. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its specific three-dimensional shape. Understanding the preferred conformations and the potential for different isomers is essential for designing molecules that can fit into the binding site of a specific protein.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target.

In Silico Assessment of Enzyme Inhibitory Potential

Molecular docking studies have been employed to assess the potential of this compound and its derivatives as inhibitors of various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain. nih.govdrugs.com Some indole derivatives have been investigated as potential COX-2 inhibitors. benthamdirect.comnih.gov Molecular docking studies can predict how this compound might bind to the active site of COX-2, providing a basis for designing more potent and selective anti-inflammatory agents. benthamdirect.commdpi.com

Indoleamine 2,3-dioxygenase (IDO): IDO is an enzyme involved in tryptophan metabolism and has been identified as a target for cancer immunotherapy. nih.govplos.org Inhibition of IDO can help to restore the immune response against tumors. nih.gov Indol-2-yl ethanones have been explored as potential IDO inhibitors. unamur.be Docking studies can reveal the key interactions between this compound and the IDO active site, aiding in the development of new anticancer drugs.

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibitors of this enzyme are a critical component of antiretroviral therapy. researchgate.netscilit.com Molecular docking can be used to evaluate the potential of this compound derivatives to bind to the active site of HIV-1 integrase and block its function.

FtsZ: Filamenting temperature-sensitive mutant Z (FtsZ) is a protein that plays a crucial role in bacterial cell division, making it an attractive target for the development of new antibiotics. nih.govnih.gov Several inhibitors targeting FtsZ have been identified. frontiersin.orgmedchemexpress.commdpi.com Molecular docking simulations can help to understand how this compound might interact with FtsZ and inhibit bacterial growth, offering a path to novel antibacterial agents. researchgate.net

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. While direct SAR studies on this compound are specific to its biological targets, the principles can be understood by examining related indole-containing compounds. Computational methods play a pivotal role in elucidating these relationships and in building predictive models for designing new, more potent analogs.

Research into related 1-(1H-indol-1-yl)ethanone derivatives has identified them as promising inhibitors for targets such as the CREB-binding protein (CBP) and its homolog EP300, which are implicated in cancer. nih.gov Fragment-based virtual screening (FBVS) has been a successful starting point for identifying initial hits, which are then optimized through systematic structural modifications. nih.gov A co-crystal structure of an inhibitor bound to its target can provide a solid structural basis for this optimization. nih.gov

SAR studies on such derivatives typically explore modifications at several key positions:

The Indole Ring: Substitutions on the indole core can modulate electronic properties and steric interactions within the binding pocket.

The Linker: The nature and conformation of the group connecting the indole to other parts of the molecule are critical. For instance, in bis-indole compounds, the linkage points between the indole rings significantly affect activity. nih.gov

Terminal Groups: Modifications to peripheral groups, such as attached phenyl rings, are explored to enhance binding affinity and selectivity.

In one study on related indole derivatives targeting cyclooxygenase-2 (COX-2), computational docking was used to predict the binding modes of newly synthesized compounds. researchgate.neteurekaselect.com The analysis revealed that specific substitutions, such as a 4-nitrophenyl group on an imino-methyl-phenoxy-ethanone side chain, resulted in the strongest predicted binding and, consequently, the highest anti-inflammatory and analgesic activity among the tested compounds. researchgate.neteurekaselect.com This highlights the predictive power of combining SAR with computational modeling.

The general findings from these studies can be summarized to guide the design of new compounds based on the this compound scaffold.

Table 1: Illustrative SAR Findings for Indole Derivatives

| Molecular Scaffold/Series | Target | Key Favorable Modifications | Impact on Activity |

|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone Derivatives | CBP/EP300 | Optimization from fragment-based screening | Identification of potent lead compounds for castration-resistant prostate cancer. nih.gov |

| 1-(1H-indol-1-yl)ethanone Derivatives | COX-2 | Addition of a 4-nitrophenyl group to the side chain | Strongest anti-inflammatory and analgesic effects in the series. researchgate.neteurekaselect.com |

| Bis-indole Derivatives | HIV-1 gp41 | 6-6' linkage between indole rings | Maintained higher activity compared to 5-6', 6-5', or 5-5' linkages. nih.gov |

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) approaches, leverages these SAR data to build mathematical models that can forecast the biological activity of untested compounds. These models are crucial for prioritizing which novel derivatives of this compound should be synthesized and tested, thereby accelerating the discovery process.

Computational Analysis of Molecular Attributes for Research Compound Design

The design of novel research compounds based on the this compound scaffold is heavily reliant on the computational analysis of its molecular attributes. These properties, calculated from the two-dimensional structure, provide chemists with crucial insights into the molecule's potential behavior in a biological system, guiding modifications to optimize it for a specific purpose.

Key computed molecular attributes include descriptors of lipophilicity (e.g., XLogP3), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These parameters are fundamental to predicting a compound's "drug-likeness" and potential for oral bioavailability. For instance, replacing a more lipophilic core with a more polar one can improve a compound's solubility. wiley-vch.de Conversely, increasing lipophilicity by substituting a benzimidazole (B57391) scaffold with a more lipophilic indole moiety has been shown to enhance cellular permeability. wiley-vch.de

In studies of related 1-(1H-indol-1-yl)ethanone derivatives, a range of molecular attributes were computed to assess their nature as potential drug candidates. researchgate.neteurekaselect.com These analyses confirmed that the synthesized compounds generally fell within acceptable ranges for bioavailability and bore a physical similarity to reference drugs, although further optimization was deemed necessary. researchgate.neteurekaselect.com

The molecular properties for a close analog, 1-(3-Methyl-1H-indol-2-yl)ethanone, have been computationally generated and are available in public databases, offering a baseline for designing new derivatives.

Table 2: Computed Molecular Properties for 1-(3-Methyl-1H-indol-2-yl)ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 32.9 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| IUPAC Name | 1-(3-methyl-1H-indol-2-yl)ethanone | PubChem nih.gov |

These foundational data points are critical for the initial stages of research compound design. By computationally altering the structure of this compound—for example, by adding substituents to the indole ring or modifying the ethyl ketone group—researchers can predict how these changes will affect the molecule's key attributes. This in-silico screening allows for the rational design of new analogs with improved properties, such as enhanced binding to a target protein, better solubility, or more favorable metabolic stability, before committing resources to chemical synthesis. researchgate.net

Future Directions and Emerging Research Avenues for 1 1 Methyl 1h Indol 2 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-acylindoles has traditionally relied on multi-step procedures or harsh reagents. youtube.com Future research is poised to pivot towards greener and more efficient synthetic strategies that prioritize atom economy, reduced waste, and milder reaction conditions.

Emerging methodologies such as transition-metal-catalyzed C-H bond activation offer a direct and atom-economical way to forge C-C bonds, potentially allowing for the acylation of the 1-methyl-1H-indole core without the need for pre-functionalized starting materials. acs.org Rhodium(III)-catalyzed reactions, for instance, have been successfully employed to synthesize various 3-acylindoles and 2-arylindoles from simple precursors. acs.org Adapting these catalytic systems for the regioselective 2-acylation of N-methylindole is a promising research direction. Another approach involves iodine-mediated intramolecular amination of ketones, which provides a pathway to 2-acylindoles by tuning the nitrogen-protecting groups. nih.gov

Furthermore, the principles of green chemistry, such as the use of renewable bio-based feedstocks, benign solvents like water or supercritical CO2, and continuous flow chemistry, are set to revolutionize the synthesis of indole (B1671886) derivatives. youtube.comrsc.org Flow chemistry, in particular, allows for enhanced control over reaction parameters, leading to higher yields, improved safety for handling unstable intermediates, and easier scalability. youtube.com

Table 1: Comparison of Synthetic Strategies for 2-Acylindoles

| Feature | Traditional Methods | Future Sustainable Routes |

|---|---|---|

| Key Principle | Friedel-Crafts acylation, Grignard reactions | C-H activation, catalytic cycles, multicomponent reactions |

| Starting Materials | Often require pre-functionalized indoles or complex precursors | Simple, readily available anilines and ketones acs.orgrsc.org |

| Reagents | Stoichiometric amounts of Lewis acids, organometallics | Catalytic amounts of transition metals (e.g., Rh, Ru, Pd) acs.org |

| Solvents | Often hazardous organic solvents (e.g., CS2, nitrobenzene) | Benign solvents (e.g., water, ethanol, supercritical CO2) youtube.com |

| Atom Economy | Moderate to low, often with significant waste youtube.com | High, minimizes byproduct formation acs.org |

| Process Type | Batch processing | Continuous flow systems for enhanced control and safety youtube.com |

Application of Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic techniques like NMR and mass spectrometry are essential for the basic structural characterization of 1-(1-Methyl-1H-indol-2-yl)ethanone and its derivatives, future research will likely leverage more advanced analytical methods to probe its function in complex environments. nist.govnih.gov

Should derivatives of this compound be developed as biological probes, for example by incorporating a fluorophore, they could be studied using cutting-edge imaging technologies. Super-resolution microscopy could be employed to visualize the subcellular distribution of these probes and their interaction with specific targets in living cells with unprecedented detail. nih.gov For assessing biodistribution on a larger scale, such as in whole-organ imaging for preclinical studies, light-sheet fluorescence microscopy offers a powerful tool for rapid, high-resolution 3D imaging of cleared tissue samples. nih.gov These advanced imaging approaches are critical for understanding target engagement and the mechanism of action in a physiological context.

Enhanced Computational Prediction and Rational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. mdpi.com For this compound, a future-focused research program would heavily integrate in silico methods for the rational design of derivatives with tailored properties.

The process can begin with Density Functional Theory (DFT) calculations to understand the electronic structure, reactivity, and spectroscopic properties of the core scaffold. Subsequently, molecular docking simulations can be used to screen large virtual libraries of derivatives against known biological targets, such as the cyclooxygenase (COX) enzymes or various protein kinases, for which other indole derivatives have shown activity. eurekaselect.combenthamdirect.com Promising candidates can be further investigated using molecular dynamics (MD) simulations to predict their binding affinity and residence time at the target site.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models can guide the design process by identifying key structural features that correlate with desired biological activity or material properties. mdpi.com This data-driven approach minimizes trial-and-error synthesis, saving time and resources while maximizing the potential for discovering potent and selective compounds. mdpi.com

Table 2: Application of Computational Techniques in Derivative Design

| Technique | Application for this compound Derivatives |

|---|---|

| Density Functional Theory (DFT) | Predict electronic properties, molecular orbital energies, and reactivity indices. |

| Molecular Docking | Screen virtual libraries against biological targets (e.g., enzymes, receptors) to identify potential binders. eurekaselect.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. |

| QSAR & Machine Learning | Develop predictive models that correlate chemical structure with biological activity or physical properties to guide rational design. mdpi.com |

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The indole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.govkit.edu Many indole-based drugs function by inhibiting key enzymes like protein kinases (e.g., EGFR), histone deacetylases (HDACs), or cyclooxygenases (COX-1/COX-2). mdpi.comeurekaselect.com Other indole derivatives are known to modulate crucial signaling pathways such as NF-κB. rsc.org

A significant future research avenue for this compound is the systematic screening of this compound and its rationally designed derivatives against a broad panel of biological targets. This could uncover novel activities and therapeutic applications. For instance, its potential as a monoamine oxidase (MAO) inhibitor, a target for neurodegenerative diseases, could be explored, similar to other heterocyclic compounds. nih.govnih.gov

Beyond identifying targets, elucidating the precise molecular mechanism of action is crucial. Modern chemical biology techniques, such as thermal proteome profiling or activity-based protein profiling, could be employed to identify the direct protein binding partners of the compound in an unbiased manner within the cellular proteome. This would provide definitive evidence of its mechanism and pave the way for its development as a selective therapeutic agent or research tool.

Integration into Novel Material Architectures and Functional Systems

The utility of indole derivatives extends beyond biology into the realm of materials science. The electron-rich nature of the indole ring makes it an attractive building block for functional organic materials. acs.org Indole-containing compounds have been investigated for use in dye-sensitized solar cells and as key components in organic light-emitting diodes (OLEDs). acs.org

Future research should explore the potential of this compound as a building block for novel material architectures. The acetyl group provides a convenient handle for further chemical modification, allowing the molecule to be incorporated as a monomer into polymers or dendrimers. The resulting materials could possess interesting photophysical or electronic properties, leading to applications in organic electronics, sensors, or as photoprotective agents, an area where other indole derivatives have already shown promise. acs.orgnih.gov By tuning the substituents on the indole ring and extending the conjugation, it may be possible to create new functional systems with properties tailored for specific technological applications.

Q & A

Q. What are the key spectroscopic methods for characterizing 1-(1-Methyl-1H-indol-2-yl)ethanone?

Characterization relies on spectroscopic techniques:

- Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular weight confirmation (e.g., m/z 187.2377 for C₁₂H₁₃NO) and fragmentation patterns. Isotopic mass calculations (e.g., 187.0739) validate purity .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions. For example, methyl groups on the indole ring show distinct upfield shifts (~δ 2.5 ppm for CH₃) .

- Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Q. What synthetic routes are available for this compound?

Common methods include:

- Friedel-Crafts Acylation: Reacting 1-methylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Cross-Coupling Reactions: Palladium-catalyzed coupling of indole derivatives with acetyl precursors under inert conditions .

- Post-Functionalization: Introducing methyl groups via alkylation after ketone formation .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and respiratory protection (N95/P2 masks) due to potential respiratory irritation .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles .

- Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions between computational and experimental data be resolved?

- X-ray Crystallography: Resolve ambiguity in substituent positions (e.g., methyl vs. acetyl orientation) using SHELX refinement. Compare experimental bond lengths/angles with Density Functional Theory (DFT) calculations .

- Data Reconciliation Table:

| Parameter | Experimental (X-ray) | Computational (DFT) | Deviation |

|---|---|---|---|

| C=O Bond Length (Å) | 1.215 | 1.224 | 0.009 |

| Indole Torsion Angle | 178.5° | 175.2° | 3.3° |

Q. What methodologies optimize the compound’s biological activity in drug discovery?

- Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro, methoxy) to enhance binding affinity. For example:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. How do solvent effects influence spectroscopic analysis of this compound?

- Polar Solvents (e.g., DMSO): Cause carbonyl peak broadening in IR due to hydrogen bonding .

- Deuterated Solvents in NMR: CDCl₃ minimizes proton exchange, preserving splitting patterns (e.g., indole NH in DMSO-d₆ vs. CDCl₃) .

- Solvent Polarity Index: Correlate with UV-Vis λₘₐₓ shifts (e.g., 10 nm redshift in ethanol vs. hexane) .

Q. What strategies validate purity in asymmetric synthesis of derivatives?

- Chiral Chromatography: Use HPLC with Chiralpak® columns (e.g., AD-H) to separate enantiomers. Retention times >95% indicate enantiopurity .

- Circular Dichroism (CD): Compare experimental CD spectra with simulated data from TD-DFT to confirm absolute configuration .

Q. How can conflicting crystallographic data from different refinement software be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.